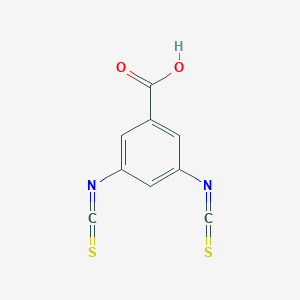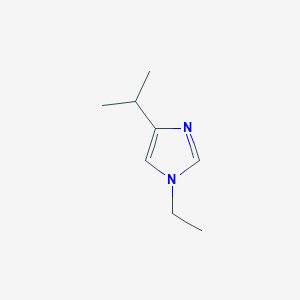
1-Ethyl-4-isopropyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-isopropyl-1H-imidazole is a chemical compound that belongs to the imidazole family. It has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-isopropyl-1H-imidazole varies depending on its application. In the pharmaceutical industry, it has been shown to inhibit various enzymes and signaling pathways involved in the progression of cancer and inflammation. In materials science, it acts as a crosslinking agent or a building block for the synthesis of polymers and materials with unique properties. In catalysis, it acts as a ligand or a catalyst for various reactions.
Biochemische Und Physiologische Effekte
1-Ethyl-4-isopropyl-1H-imidazole has been shown to have various biochemical and physiological effects. In the pharmaceutical industry, it has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In addition, it has been shown to modulate various signaling pathways and enzymes involved in the progression of these diseases. In materials science, it has been shown to improve the mechanical, thermal, and electrical properties of polymers and materials.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethyl-4-isopropyl-1H-imidazole has several advantages and limitations for lab experiments. One of the advantages is its ease of synthesis and purification. It is also stable under a wide range of conditions, making it suitable for various applications. However, its solubility and reactivity can vary depending on the solvent and reaction conditions, which can affect the yield and purity of the product. In addition, its toxicity and potential side effects need to be carefully considered when using it in biological experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Ethyl-4-isopropyl-1H-imidazole. In the pharmaceutical industry, it can be further investigated as a potential drug candidate for the treatment of various diseases. In materials science, it can be used as a building block for the synthesis of novel materials with unique properties. In addition, its potential applications in catalysis, electrochemistry, and sensing can be further explored. Further research is needed to fully understand its mechanism of action and optimize its properties for various applications.
Conclusion
1-Ethyl-4-isopropyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. Its ease of synthesis and purification, stability, and potential applications make it a promising candidate for further study. Further research is needed to fully understand its mechanism of action and optimize its properties for various applications.
Synthesemethoden
1-Ethyl-4-isopropyl-1H-imidazole can be synthesized by a variety of methods. One of the most common methods is the reaction of 1-ethylimidazole with isopropylamine in the presence of a catalyst. Another method involves the reaction of 1-ethylimidazole with isopropyl chloride in the presence of a base. The purity and yield of the product can be improved by using different solvents, reaction conditions, and purification methods.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-isopropyl-1H-imidazole has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In the field of materials science, it has been used as a building block for the synthesis of novel polymers and materials with unique properties. In addition, it has been studied for its potential applications in catalysis, electrochemistry, and sensing.
Eigenschaften
CAS-Nummer |
154385-47-4 |
|---|---|
Produktname |
1-Ethyl-4-isopropyl-1H-imidazole |
Molekularformel |
C8H14N2 |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-ethyl-4-propan-2-ylimidazole |
InChI |
InChI=1S/C8H14N2/c1-4-10-5-8(7(2)3)9-6-10/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
PQWPVOKMZRSQQM-UHFFFAOYSA-N |
SMILES |
CCN1C=C(N=C1)C(C)C |
Kanonische SMILES |
CCN1C=C(N=C1)C(C)C |
Synonyme |
1H-Imidazole,1-ethyl-4-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)](/img/structure/B136425.png)

![Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate](/img/structure/B136434.png)
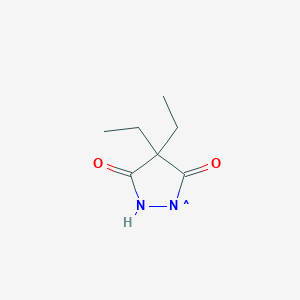
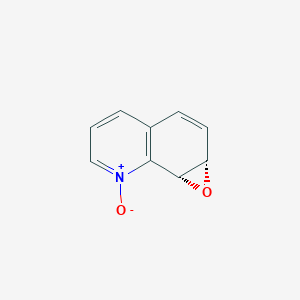
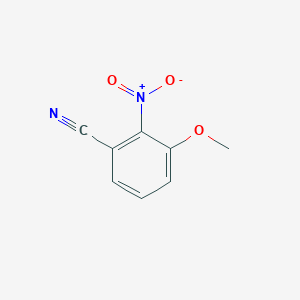
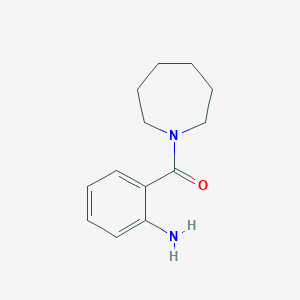


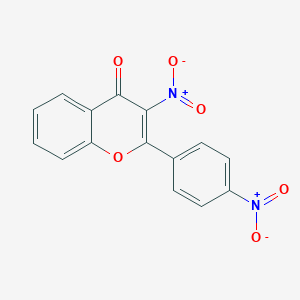
![Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-](/img/structure/B136454.png)

